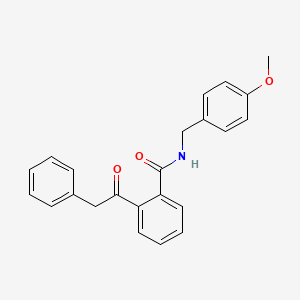

N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide

CAS No.: 329929-12-6

Cat. No.: VC6284145

Molecular Formula: C23H21NO3

Molecular Weight: 359.425

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329929-12-6 |

|---|---|

| Molecular Formula | C23H21NO3 |

| Molecular Weight | 359.425 |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(2-phenylacetyl)benzamide |

| Standard InChI | InChI=1S/C23H21NO3/c1-27-19-13-11-18(12-14-19)16-24-23(26)21-10-6-5-9-20(21)22(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26) |

| Standard InChI Key | RFZISWNJNBYILS-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Nomenclature

N-(4-Methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide is systematically named according to IUPAC guidelines, reflecting its benzamide backbone and substituents. The compound’s CAS registry number (329929-12-6) provides a unique identifier for regulatory and commercial purposes . Synonyms include N-[(4-methoxyphenyl)methyl]-2-(2-phenylacetyl)benzamide and N-(4-Methoxybenzyl)-2-(phenylacetyl)benzamide, underscoring its structural relationship to simpler benzamide derivatives such as N-(4-Methoxyphenyl)benzamide (CAS 7472-54-0) . The presence of both methoxy and phenylacetyl groups distinguishes it from related compounds like 4-Amino-N-methylbenzamide (CAS 6274-22-2), which lacks the aromatic acetyl substituent .

Structural Analysis and Molecular Features

Core Benzamide Framework

The molecule’s foundation is a benzamide group (), where the amide nitrogen is bonded to a 4-methoxybenzyl group () . This substitution pattern introduces steric bulk and electronic effects, influencing solubility and reactivity. The second position of the benzene ring is further functionalized with a phenylacetyl group (), creating a conjugated system that may enhance ultraviolet (UV) absorption characteristics .

Stereoelectronic Properties

The methoxy group () at the para position of the benzyl moiety donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, the phenylacetyl group introduces electron-withdrawing effects, creating a polarized electronic environment. This duality likely impacts the compound’s interactions with biological targets or materials matrices .

Physicochemical Properties

The compound’s physicochemical profile, as reported in experimental studies, is summarized below:

These properties suggest moderate lipophilicity (LogP = 3.27), compatible with membrane permeability in biological systems, and high thermal stability inferred from the elevated boiling point . The low vapor pressure indicates minimal volatility at ambient conditions, favoring solid-state applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume